Welcome to the BenchChem Online Store!
molecular formula C15H14N2O B172327 5-(Benzyloxy)-1H-indol-1-amine CAS No. 141287-47-0

5-(Benzyloxy)-1H-indol-1-amine

Cat. No. B172327
M. Wt: 238.28 g/mol
InChI Key: WADNCQCBJJWDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112682B2

Procedure details

A solution of 5.3 kg (5.2 kg corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 19.1 kg of N-methylpyrrolidinone (NMP), is prepared and chilled to 0–5° C. A second solution is prepared from 10.6 kg (10.0 kg corrected for 95% purity) of potassium tert-butoxide and 19.3 kg of NMP. An amination vessel is charged with 5.0 kg (4.7 kg corrected for 94% purity) of 5-benzyloxyindole, 15.5 kg of NMP and an initial charge of 0.4 kg of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 166 minutes while maintaining a reaction temperature of 14–29° C. to yield a solution containing 4.3 kg (86.0% yield) of 5-benzyloxy-1H-indol-1-amine as determined by external standard HPLC assay. After adding 105 L water, and cooling to 0–5° C., the mixture is filtered. The filtered solid is partitioned with 63 L n-butyl acetate and 8.5 L water, then filtered. The organic phase is concentrated under reduced pressure to give a solid which contains 3.9 kg (77.4% yield) of 5-benzyloxy-1H-indol-1-amine as determined by external standard HPLC assay.
Quantity
5.3 kg
Type
reactant
Reaction Step One
Quantity
19.1 kg
Type
solvent
Reaction Step One
Quantity
10.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
19.3 kg
Type
solvent
Reaction Step Two
Quantity
5 kg
Type
reactant
Reaction Step Three
Name
Quantity
15.5 kg
Type
solvent
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0.4 kg
Type
reactant
Reaction Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
NOS(O)(=O)=O.CC(C)([O-])C.[K+].[CH2:13]([O:20][C:21]1[CH:22]=[C:23]2[C:27](=[CH:28][CH:29]=1)[NH:26][CH:25]=[CH:24]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CC(C)([O-])C.[K+].C[N:37]1CCCC1=O.NOS(O)(=O)=O.CN1CCCC1=O>CN1CCCC1=O>[CH2:13]([O:20][C:21]1[CH:22]=[C:23]2[C:27](=[CH:28][CH:29]=1)[N:26]([NH2:37])[CH:25]=[CH:24]2)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
5.3 kg
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
19.1 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
10.6 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
19.3 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
5 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1
Name
Quantity
15.5 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
potassium tert-butoxide NMP
Quantity
0.4 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O
Step Five
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O.CN1C(CCC1)=O
Step Six
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0–5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 14–29° C.
CUSTOM
Type
CUSTOM
Details
to yield a solution

Outcomes

Product
Details
Reaction Time
166 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CN(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 kg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 953.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.